molecular formula C11H14ClFN2O B6327069 (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride CAS No. 105078-29-3

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B6327069
CAS No.: 105078-29-3
M. Wt: 244.69 g/mol
InChI Key: ZZPCJQGRZKAYHL-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride (CAS: 625-340-2) is a piperazine-derived compound featuring a ketone bridge connecting a 4-fluorophenyl group to the piperazine ring, with a hydrochloride counterion . This structure is commonly utilized as an intermediate in pharmaceutical synthesis due to the piperazine moiety’s versatility in modulating receptor affinity and pharmacokinetic properties. The 4-fluorophenyl group enhances metabolic stability and influences lipophilicity, which can improve blood-brain barrier penetration in central nervous system (CNS)-targeting drugs. The hydrochloride salt form improves solubility, facilitating formulation in preclinical and clinical studies.

Properties

IUPAC Name

(4-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPCJQGRZKAYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid-Piperazine Coupling

The core synthesis involves reacting 4-fluorophenylpiperazine with a suitably activated carboxylic acid. A widely adopted method utilizes thieno[2,3-c]pyridine-5-carboxylic acid derivatives, as demonstrated in analogous piperazine methanone syntheses. For the target compound, benzoyl chloride or in situ-activated carboxylic acid serves as the electrophilic partner.

Procedure :

  • Activation of Carboxylic Acid :
    The carboxylic acid (e.g., 4-fluorobenzoic acid) is activated using T3P (50% wt in ethyl acetate) in dichloromethane (DCM) under ice-cooling. Triethylamine (TEA) is added to scavenge protons, facilitating the formation of a reactive mixed anhydride.

  • Nucleophilic Attack by Piperazine :
    4-Fluorophenylpiperazine is introduced to the activated acid, with stirring at room temperature for 3–5 hours. The reaction progress is monitored via thin-layer chromatography (TLC).

  • Workup :
    The crude product is extracted into DCM, washed with brine, dried over sodium sulfate, and concentrated.

Yield : 70–85% after purification.

EDCI/HOBt-Mediated Amidation

Ethylcarbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) offers a milder alternative for acid activation. This method minimizes racemization and is suitable for heat-sensitive substrates.

Conditions :

  • Solvent: DCM or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Reaction Time: 12–24 hours

Yield : 65–75%.

Schotten-Baumann Reaction

For industrial scalability, the Schotten-Baumann reaction employs 4-fluorobenzoyl chloride and piperazine in a biphasic system (water/DCM). Sodium bicarbonate maintains a basic pH, driving the reaction to completion.

Advantages :

  • Rapid reaction kinetics (1–2 hours)

  • High atom economy

Yield : 80–90% after extraction.

Optimization of Reaction Parameters

Solvent Selection

Optimal solvents balance reactivity and solubility:

SolventDielectric ConstantReaction Efficiency
Dichloromethane8.93High
THF7.52Moderate
Ethyl Acetate6.02Low

Polar aprotic solvents like DCM enhance electrophilic activation, whereas THF may require longer reaction times.

Stoichiometry and Equivalents

  • Carboxylic Acid : Piperazine : T3P : 1 : 1.2 : 1.5
    Excess piperazine ensures complete consumption of the acid, while T3P drives the reaction to >90% conversion.

Purification and Isolation

Column Chromatography

Silica gel chromatography with ethyl acetate/petroleum ether (3:7) effectively separates the methanone product from unreacted starting materials.

Key Observations :

  • Rf value: 0.45 (TLC, ethyl acetate/hexane 1:1)

  • Purity post-chromatography: >98% (HPLC)

Recrystallization

Recrystallization from ethanol/water (9:1) yields needle-shaped crystals suitable for X-ray diffraction.

Conditions :

  • Cooling Rate: 0.5°C/min

  • Purity: 99.5% (by NMR)

Hydrochloride Salt Formation

Acidification Protocol

The free base is treated with 1.25 equivalents of HCl (2M in diethyl ether) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters :

  • pH during acidification: 2–3

  • Drying Temperature: 40°C (to avoid decomposition)

Yield : 95–98%.

Structural Characterization

Spectroscopic Analysis

  • FTIR :

    • C=O Stretch: 1670 cm⁻¹

    • N-H Bend (piperazine): 1550 cm⁻¹

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.45–7.35 (m, 2H, Ar-H)

    • δ 7.10–7.00 (m, 2H, Ar-H)

    • δ 3.85–3.60 (m, 8H, piperazine-H)

  • LC-MS :

    • [M+H]⁺: 263.1 (calculated: 263.3)

X-Ray Crystallography

Single-crystal X-ray studies confirm a twisted conformation between the piperazine and fluorophenyl rings, with intramolecular C-H···N hydrogen bonding stabilizing the structure.

Crystal Data :

  • Space Group: P

  • Unit Cell Parameters: a = 8.21 Å, b = 10.45 Å, c = 12.67 Å

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction time by 50% and improves yield consistency (±2%) compared to batch processes.

Green Chemistry Metrics

  • E-Factor : 15.2 (solvent recovery reduces to 8.5)

  • Atom Economy : 89%

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting different biological pathways.

Notable Derivatives

  • CB1 Receptor Antagonists : The compound acts as an inverse agonist at the cannabinoid receptor type 1 (CB1), making it a candidate for antiobesity therapies. It has been shown to selectively bind to CB1 with a Ki value of approximately 220 nM, indicating its potential effectiveness in weight management strategies without the psychiatric side effects associated with earlier CB1 antagonists like rimonabant .

Biological Studies

Mechanism of Action

The primary action of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride involves antagonizing the basal activity of the CB1 receptor. This results in a decrease in G protein coupling activity, which is essential for mediating various physiological responses related to appetite and metabolism.

Cellular Effects

Research indicates that treatment with this compound leads to increased cell surface localization of CB1 receptors. This modulation may enhance the receptor's availability for interaction with endogenous ligands, potentially leading to altered signaling pathways involved in energy homeostasis.

Industrial Applications

Chemical Processes and Material Development

In addition to its medicinal uses, this compound is utilized in industrial settings for developing new materials and chemical processes. Its unique fluorinated structure imparts distinct chemical properties that can be harnessed in various applications.

Case Studies

Research on Anti-Melanogenic Effects

A study explored the inhibitory effects of piperazine derivatives on tyrosinase, an enzyme involved in melanin biosynthesis. The findings indicated that certain derivatives exhibited significant anti-melanogenic activity, suggesting potential applications in skin-related therapies . While not directly involving this compound, it underscores the relevance of piperazine-based compounds in therapeutic contexts.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances stability compared to non-halogenated analogs (e.g., phenyl derivatives).
  • Bulkier Substituents : LDK1229’s bis(4-fluorophenyl)methyl group increases CB1 receptor binding affinity (>100-fold potency over simpler aryl groups) .

Pharmacological Activity

Key Observations :

  • Receptor Specificity : Fluorine substitution (as in LDK1229) enhances CB1 receptor binding, while sulfonamide groups (e.g., Compound 4l) favor enzyme inhibition .
  • Dual Activity : Chlorophenyl-cyclopropane hybrids (e.g., 3c) demonstrate multitarget effects due to structural rigidity .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Melting Point (°C) logP (Predicted) Solubility (HCl salt) Reference
(4-Fluorophenyl)(piperazin-1-yl)methanone HCl N/A 1.8 High in aqueous media
LDK1229 230 (decomposes) 4.2 Moderate
Compound 6h () 198–201 3.5 Low (requires DMSO)

Key Observations :

  • Salt Forms : Hydrochloride salts universally improve aqueous solubility (e.g., target compound vs. free base) .
  • Lipophilicity : Bulkier substituents (e.g., LDK1229’s cyclohexyl) increase logP, impacting CNS bioavailability .

Biological Activity

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, also known as LDK1229, is a compound that has garnered attention for its biological activity, particularly as an inverse agonist of the cannabinoid receptor type 1 (CB1). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a methanone moiety. Its chemical formula is C16H20ClF2N3O, with a molecular weight of 335.80 g/mol. The presence of the fluorine atom enhances its lipophilicity and potentially its binding affinity to biological targets.

LDK1229 acts primarily as an inverse agonist at the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain perception. The binding affinity of LDK1229 to CB1 was reported with a Ki value of 220 nM, indicating a selective interaction compared to the cannabinoid receptor type 2 (CB2) . This selectivity is crucial for minimizing side effects associated with central nervous system activity.

Table 1: Binding Affinity of LDK1229 Compared to Other Compounds

Compound NameReceptor TypeKi Value (nM)
LDK1229CB1220
RimonabantCB13.5
OtenabantCB110
TaranabantCB112

Biological Activity

1. Appetite Regulation
LDK1229 has been studied for its potential as an antiobesity drug due to its role as a CB1 inverse agonist. In preclinical models, it exhibited anorectic effects, reducing food intake without the psychiatric side effects commonly associated with earlier CB1 antagonists .

2. Antinociceptive Effects
Research indicates that LDK1229 may possess analgesic properties through its action on the endocannabinoid system. By inhibiting CB1 receptor activity, it may modulate pain pathways effectively .

3. Behavioral Studies
In behavioral models assessing anxiety and depression, LDK1229 showed potential anxiolytic effects without inducing sedation or other adverse effects typical of central nervous system depressants. This aspect was particularly noted in studies comparing its efficacy against traditional anxiolytics .

Study 1: Antiobesity Effects

In a study examining the antiobesity potential of LDK1229, researchers observed significant reductions in body weight and fat mass in rodent models when administered at varying doses over a period of four weeks. The compound's ability to suppress appetite was attributed to its action on peripheral CB1 receptors .

Study 2: Analgesic Properties

A separate investigation focused on the analgesic properties of LDK1229 demonstrated that it effectively reduced pain responses in models of acute and chronic pain. The results indicate that LDK1229 could serve as a novel therapeutic agent for pain management .

Q & A

Q. What are the recommended synthetic routes for preparing (4-fluorophenyl)(piperazin-1-yl)methanone derivatives?

The synthesis typically involves reacting 1-(4-fluorobenzyl)piperazine with acyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. For example, derivatives like 4-(4-fluorobenzyl)piperazin-1-ylmethanone are synthesized via nucleophilic acyl substitution, followed by crystallization or flash chromatography for purification . Optimization of stoichiometry (e.g., 1:1.5 molar ratio of amine to acyl chloride) improves yield.

Q. How can researchers validate the structural integrity of synthesized compounds?

Characterization relies on a combination of 1H NMR^1 \text{H NMR}, elemental analysis, and mass spectrometry. For instance, 1H NMR^1 \text{H NMR} of 4-(4-fluorobenzyl)piperazin-1-ylmethanone shows aromatic proton signals at δ 7.32 ppm (multiplet) and piperazine CH2_2 groups at δ 3.22–3.82 ppm . Elemental analysis (e.g., C 65.15%, H 5.59%, N 8.44%) confirms purity, while LC-MS provides molecular ion verification .

Q. What purification strategies are effective for isolating the hydrochloride salt?

Crystallization using diethyl ether or ethanol is standard. For example, derivatives like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride are precipitated by adding hydrochloric acid to the free base solution, followed by filtration and washing with cold acetone . Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities in polar derivatives .

Q. How should stability studies be designed for this compound under laboratory conditions?

Store the hydrochloride salt in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Monitor decomposition via accelerated stability testing (40°C/75% RH for 6 months) using HPLC to detect byproducts like 4-fluorobenzoic acid (oxidation) or piperazine ring-opened products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the piperazine ring during derivatization?

The piperazine nitrogen acts as a nucleophile, attacking electrophilic acyl chlorides. Steric hindrance from the 4-fluorophenyl group reduces reaction rates compared to unsubstituted piperazine. Computational studies (DFT) suggest that electron-withdrawing substituents on the aryl group lower the HOMO energy of piperazine, slowing acylation kinetics .

Q. How do structural modifications impact binding affinity in receptor studies?

Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 4-chlorophenyl) enhances hydrophobic interactions with kinase ATP pockets, as shown in tyrosine kinase inhibition assays. Conversely, electron-donating groups (e.g., methoxy) reduce potency due to decreased π-π stacking .

Q. What analytical methods resolve discrepancies in reported melting points for derivatives?

Differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) minimizes decomposition artifacts. For example, conflicting melting points for 4-(4-methylpiperazin-1-yl)aniline dihydrochloride (reported: 239–241°C vs. 245°C) were resolved by DSC, confirming a true mp of 239–241°C with a minor endotherm at 220°C attributed to hydrate loss .

Q. How do transition metals influence catalytic pathways in related piperazine syntheses?

Silver(I) catalysts activate strained silacyclopropanes, enabling silylene transfer for silacycle formation—a strategy applicable to piperazine ring functionalization. Rhodium catalysts cleave Si–C bonds in trialkylsilanes, suggesting potential for heterocyclic cross-coupling reactions .

Q. What protocols identify and quantify degradation products under oxidative conditions?

Use LC-MS/MS with a Q-TOF analyzer and H2_2O2_2-spiked stability samples. Major degradation products include (4-fluorophenyl)(piperazin-1-yl)methanone N-oxide (m/z 265.1) and 4-fluorobenzoic acid (m/z 139.0). Quantify using external calibration curves with ≥90% recovery .

Q. How can computational modeling predict metabolic pathways for this compound?

Apply in silico tools like SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites. Molecular dynamics simulations reveal preferential N-dealkylation at the piperazine ring, forming 4-fluorophenylglycine as a primary metabolite. Validate with in vitro microsomal assays .

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous DCM and freshly distilled DIEA to suppress side reactions (e.g., HCl-induced precipitation) .
  • Spectroscopic Pitfalls : Deuterated DMSO may cause peak broadening for NH protons; use CDCl3_3 for sharper signals .
  • Safety : Decomposition under fire releases HCl, CO, and NOx_x—use self-contained breathing apparatus in spill scenarios .

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